molecular formula C14H15N3O3 B2741422 N-(2-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 899956-92-4

N-(2-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2741422
CAS RN: 899956-92-4
M. Wt: 273.292
InChI Key: PQQVBHPNRZAFDG-UHFFFAOYSA-N
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Description

The compound “N-(2-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group attached to one of the carbons in the ring. Additionally, it has a 2-methoxyphenethyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, carboxamide group, and 2-methoxyphenethyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridazine ring might undergo reactions at the nitrogen atoms or the adjacent carbon atoms. The carboxamide group could participate in condensation or hydrolysis reactions. The 2-methoxyphenethyl group might undergo reactions at the aromatic ring or the ether group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all contribute to its properties .

Scientific Research Applications

Comprehensive Analysis of N-(2-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Applications

Medicinal Chemistry: Unsymmetrical Urea Derivatives: N-(2-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, as a phenethylamine-based unsymmetrical urea derivative, plays a significant role in medicinal chemistry. These derivatives are known for engaging key protein interactions due to their tunable physicochemical and structural properties. They have been explored for various drug-like properties including antibacterial, antiviral, analgesic, and HDL elevating effects .

Neurotransmission and Neuromodulation: The compound’s phenethylamine core is an active neurotransmitter in the human central nervous system and is crucial for neuromodulation. Incorporation of this structure into urea-based derivatives has shown potential in activating cardiac myosin, which could be beneficial for treating systolic heart failure .

Alzheimer’s Disease and Depression Treatment: Urea derivatives containing the phenethylamine moiety have been investigated for their therapeutic potential in neurodegenerative diseases. For instance, they have been studied as GSK-3β inhibitors and somatostatin agonists for the treatment of Alzheimer’s disease and depression, respectively .

Anticancer Activity: Aromatic urea derivatives, including those with the phenethylamine ring, have demonstrated good anticancer activity. Specific compounds have shown cytotoxicity against various cancer cell lines, indicating their potential as cancer therapeutics .

Adipocyte Differentiation: Symmetrical urea compounds with phenethylamine structures have been reported to promote adipocyte differentiation in 3T3-L1 cells. This application could be significant in the study of obesity and metabolic diseases .

Organoboron Compound Synthesis: The compound can serve as an intermediate with borate and sulfonamide groups, which are synthesized through nucleophilic and amidation reactions. These intermediates have applications in organic synthesis and are used in various transformation processes due to their high stability and reactivity .

Enzyme Inhibition and Ligand Drugs: Borate-containing compounds, such as the one analyzed, are often used as enzyme inhibitors or specific ligand drugs. They have applications in treating tumors, microbial infections, and are also investigated for use in anticancer drugs .

Stimulus-Responsive Drug Carriers: Due to the advantages of borate linkages, such as simple construction conditions and good biocompatibility, the compound can be used in the construction of stimulus-responsive drug carriers. These carriers can deliver drugs like insulin and genes, and control drug release in response to environmental changes like pH, glucose, and ATP levels .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-12-5-3-2-4-10(12)8-9-15-14(19)11-6-7-13(18)17-16-11/h2-7H,8-9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQVBHPNRZAFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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